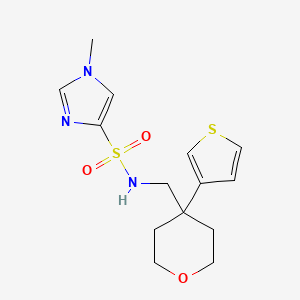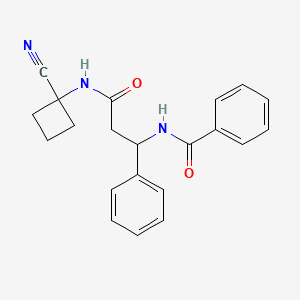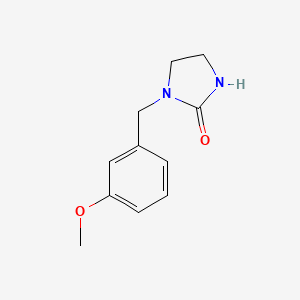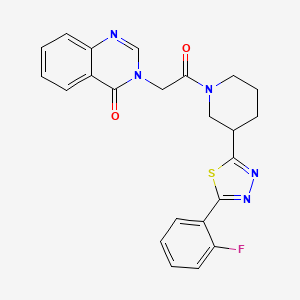
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, also known as TBEIQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBEIQD is a derivative of isoquinoline and has a unique molecular structure that makes it suitable for a variety of research applications.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is its versatility, as it can be used for a variety of research applications. This compound is also relatively stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, this compound is a relatively new compound, and its effects on human health and the environment are not fully understood. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability to some researchers.
Orientations Futures
There are many potential future directions for research on 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, including the development of new drugs targeting specific receptors, the study of its effects on neurodegenerative disorders, and the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has potential applications in a variety of scientific research areas. Its synthesis requires specialized equipment and expertise, and its effects on human health and the environment are not fully understood. However, this compound has already shown promise as a fluorescent probe, a potential anticancer agent, and a tool for the development of new drugs targeting specific receptors. Further research is needed to fully understand the potential of this compound and its impact on scientific research and human health.
Méthodes De Synthèse
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Other methods include the Fischer indole synthesis and the Bischler-Napieralski reaction. The synthesis of this compound requires specialized equipment and expertise, and the purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, this compound has been used in studies of the molecular mechanisms of drug addiction and as a tool for the development of new drugs targeting specific receptors.
Propriétés
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 1H-isoquinoline-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBYOKMQBXTJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

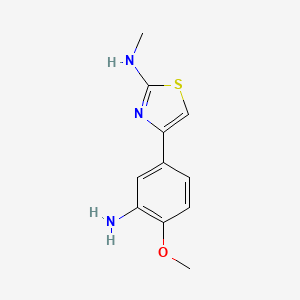
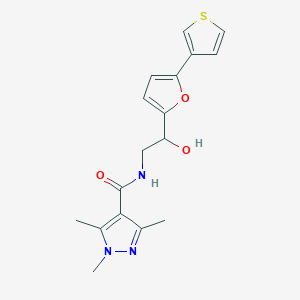
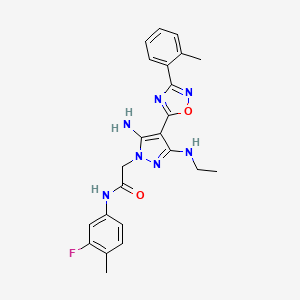
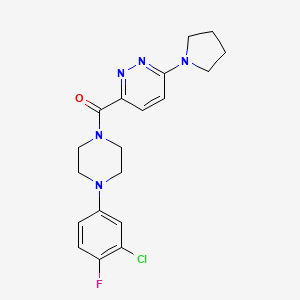

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2947552.png)
![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2947553.png)

